N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl3N3O2S/c1-11-5-3-4-6-15(11)16(27)24-17(19(20,21)22)25-18(28)23-14-9-7-13(8-10-14)12(2)26/h3-10,17H,1-2H3,(H,24,27)(H2,23,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPVEFPIHLHARR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406915-74-0 | |
| Record name | N(1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)2,2,2-TRICHLOROETHYL)-2-METHYLBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide typically involves the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone . The reaction conditions require inert refluxing to ensure the proper formation of the desired product. The spectroscopic characterization of the synthesized compound is usually performed using techniques such as 1H-NMR, 13C-NMR, and FT-IR .
Chemical Reactions Analysis
N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Research has focused on its potential therapeutic applications, such as its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, by binding to their active sites . This inhibition can lead to various biological effects, including the modulation of neurotransmitter levels and the disruption of metabolic pathways.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- 4-Bromophenyl Analogue (RN 301813-69-4): Replacing the 4-acetyl group with a bromine atom (as in ) introduces a heavier halogen, enhancing molecular weight (MW = 560.7 g/mol vs. 464.8 g/mol for the target) and altering electronic properties. The bromine atom increases lipophilicity (logP ~4.2 vs.
- 2,4-Dichlorobenzamide Derivative :
This compound () features a dichlorinated benzamide group, which may enhance steric bulk and halogen bonding interactions. However, the absence of a methyl group in the benzamide moiety could reduce hydrophobic interactions in biological systems compared to the target compound . - For example, N-(1-(benzo[d]thiazol-2-ylamino)-2,2,2-trichloroethyl)-4-methylbenzamide showed superior molecular docking scores (-9.8 kcal/mol) compared to the reference antagonist ZM-241385 (-8.2 kcal/mol) .
Modifications in the Carboxamide Group
- Chloroacetamide Variant (CID 5021679) :
Replacing 2-methylbenzamide with 2-chloroacetamide () introduces a reactive chlorine atom, which may increase electrophilicity and toxicity. The chloroacetamide derivative has a higher Cl count (4 vs. 3 in the target), raising concerns about environmental persistence . - 4-Methylbenzamide Analogues :
highlights that 4-methylbenzamide derivatives exhibit strong A₂A receptor binding due to optimized hydrophobic interactions. The target compound’s 2-methyl group may offer similar benefits but with altered steric effects .
Q & A
(Basic) What are the optimal synthetic routes for N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the condensation of 2-methylbenzoyl chloride with a trichloroethylamine intermediate. Key steps include:
- Thiocarbamoylation : Reacting 4-acetylaniline with thiophosgene to form the thiourea moiety.
- Nucleophilic substitution : Coupling the thiourea intermediate with trichloroethylamine under anhydrous conditions (e.g., DMF as solvent, 0–5°C).
- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of thiourea to trichloroethylamine) and using catalytic triethylamine to neutralize HCl byproducts. Reaction time (6–8 hrs) and temperature (60–70°C) are critical for minimizing side products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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